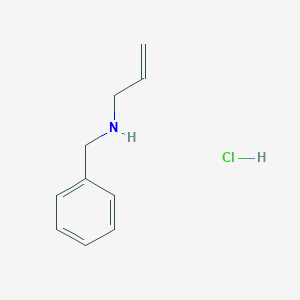

N-Benzyl-2-propen-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-2-propen-1-amine hydrochloride is a chemical compound that can be synthesized through various chemical reactions. It is a benzylamine derivative, which is a class of compounds that have been extensively studied due to their utility in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of benzylamine derivatives can be achieved through different methods. One such method involves the Pd-C catalytic N-debenzylation of benzylamines, which proceeds in a synergistic catalytic system and directly yields the products as crystal amine hydrochlorides in practically quantitative yields . Another synthesis approach utilizes thiamine hydrochloride (VB1) as a catalyst in a one-pot synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives, highlighting the use of inexpensive and readily available catalysts, high yields, and simple workup .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine shows that the benzimidazole ring system is planar and makes a dihedral angle with the phenyl ring, which is stabilized by an N–H···N hydrogen bond . Similarly, the crystal structure of N 1-phenyl-N 4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine reveals dihedral angles between the central benzene ring and the terminal phenyl and quinoline ring systems .

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions. For example, N-(2,2-dichlorovinyl)amides react with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides in high to quantitative yields . Additionally, the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a metal and base-free synthesis of primary amines at ambient temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chlorinated terminals can affect the photophysical properties and photostability of the compounds . The N-glycosyl amines synthesized from 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines exhibit specific optical rotations and are characterized by NMR, UV-Vis, and FTIR spectroscopy . The presence of hydroxyl groups and the manifestation of tautomeric equilibria can also significantly impact the properties of these compounds .

科学的研究の応用

Organic Chemistry

“N-Benzyl-2-propen-1-amine hydrochloride” is a chemical compound used in various reactions in the field of organic chemistry . It has a molecular weight of 183.68 .

Application in the Synthesis of Substituted Succinimides

One specific application of “N-Benzyl-2-propen-1-amine hydrochloride” is in the synthesis of substituted succinimides .

Method of Application

The reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .

Results and Outcomes

The resulting compounds were precipitated with water and recrystallized from hexane . The reactions of maleimide 1 with secondary amines occur selectively to form adducts as sole products .

2D Perovskites for High-Performance Perovskite Solar Cells

“N-Benzyl-2-propen-1-amine hydrochloride” has been used in the field of material science , specifically in the development of perovskite solar cells .

Method of Application

In this study, a novel conjugated aniline 3-phenyl-2-propen-1-amine (PPA) based 2D perovskites was reported. The researchers demonstrated efficient and stable perovskite solar cells (PSCs) containing a (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film .

Results and Outcomes

The (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film possesses superior crystallinity and passivated trap states, resulting in enhanced charge transport and suppressed charge carrier recombination compared to those of a 3D MAPbI3 thin film . As a result, PSCs containing the (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film exhibit a power conversion efficiency (PCE) of 21.98%, which is approximately a 25% enhancement compared to that of the MAPbI3 thin film .

Use in Organic Synthesis

“N-Benzyl-2-propen-1-amine hydrochloride” is also used in organic synthesis . It is a chemical compound used in various reactions in the field of organic chemistry .

Method of Application

The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .

Results and Outcomes

The outcomes of these reactions can also vary widely, but the use of “N-Benzyl-2-propen-1-amine hydrochloride” can often improve the efficiency or yield of these reactions .

2D Perovskites for High-Performance Perovskite Solar Cells

“N-Benzyl-2-propen-1-amine hydrochloride” has been used in the field of material science , specifically in the development of perovskite solar cells .

Method of Application

In this study, a novel conjugated aniline 3-phenyl-2-propen-1-amine (PPA) based 2D perovskites was reported. The researchers demonstrated efficient and stable perovskite solar cells (PSCs) containing a (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film .

Results and Outcomes

The (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film possesses superior crystallinity and passivated trap states, resulting in enhanced charge transport and suppressed charge carrier recombination compared to those of a 3D MAPbI3 thin film . As a result, PSCs containing the (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film exhibit a power conversion efficiency (PCE) of 21.98%, which is approximately a 25% enhancement compared to that of the MAPbI3 thin film .

Use in Organic Synthesis

“N-Benzyl-2-propen-1-amine hydrochloride” is also used in organic synthesis . It is a chemical compound used in various reactions in the field of organic chemistry .

Method of Application

The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .

Results and Outcomes

The outcomes of these reactions can also vary widely, but the use of “N-Benzyl-2-propen-1-amine hydrochloride” can often improve the efficiency or yield of these reactions .

特性

IUPAC Name |

N-benzylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDLNGVMJGSNIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496759 |

Source

|

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-propen-1-amine hydrochloride | |

CAS RN |

23530-82-7 |

Source

|

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)